molecular formula C22H24N4O5S2 B2541772 (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-60-0

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2541772
CAS No.: 850910-60-0
M. Wt: 488.58
InChI Key: KSNVCUIHYCYLTB-FCQUAONHSA-N
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Description

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]thiazole core substituted with a 3-ethyl group and a 6-nitro moiety. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene scaffold is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-24-19-12-9-17(26(28)29)14-20(19)32-22(24)23-21(27)16-7-10-18(11-8-16)33(30,31)25-13-5-4-6-15(25)2/h7-12,14-15H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVCUIHYCYLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d]thiazole moiety, which is known for various biological activities.
  • A sulfonamide group, often associated with antibacterial properties.
  • A piperidine derivative that may enhance its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activities

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can exhibit significant antimicrobial properties. For example, compounds similar to the one have demonstrated effectiveness against various bacterial strains. A recent study indicated that derivatives of benzothiazole could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The potential anticancer effects of this compound may be linked to its ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, inhibitors targeting glycogen synthase kinase 3 (GSK-3) have been associated with reduced tumor growth in preclinical models. The structural components of this compound suggest it may act similarly by modulating signaling pathways critical in cancer development.

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Research has shown that certain benzothiazole derivatives can reduce inflammatory markers in vitro and in vivo.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL for related benzothiazole derivatives .
Study 2Identified anticancer activity through GSK-3 inhibition in breast cancer cell lines .
Study 3Showed significant reduction in COX enzyme activity, indicating potential as an anti-inflammatory agent .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in disease processes.
  • Interference with Cell Signaling : By altering signaling pathways, the compound could affect cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Scientific Research Applications

Molecular Formula:

  • Chemical Formula : C₁₈H₃₁N₃O₃S₂
  • Molecular Weight : 385.60 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The sulfonamide component is particularly noted for its effectiveness against bacterial infections.

Anticancer Potential

The compound's structural characteristics suggest it may act as an anticancer agent. Studies on related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation . Molecular docking studies can be employed to predict its interaction with specific cancer-related targets.

Case Studies

  • Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited effective antibacterial properties when tested against common bacterial strains, suggesting that (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide could be similarly effective .
  • Anticancer Research : In silico studies have indicated that related compounds may inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase . Further experimental validation is needed to establish the efficacy of this compound in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the benzo[d]thiazole ring and the sulfonamide-linked piperidine. A closely related compound, (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (), highlights key variations:

Position 3 of benzo[d]thiazole: Target compound: 3-ethyl group (lipophilic, moderate steric bulk).

Position 6 of benzo[d]thiazole :

  • Target compound : 6-nitro group (electron-withdrawing, may enhance electrophilic reactivity or hydrogen-bond acceptor capacity).
  • Analogue : 6-methylsulfonyl group (strongly electron-withdrawing, improves metabolic stability but may reduce cell permeability).

Analogue: 4-methylpiperidin-1-yl (methyl at C4 position increases steric hindrance, possibly reducing off-target interactions).

Hypothetical Physicochemical and Pharmacokinetic Properties

Property Target Compound Analogue
Molecular Weight ~535.6 g/mol ~569.7 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower lipophilicity)
Aqueous Solubility Low (nitro group) Moderate (methoxyethyl)
Metabolic Stability Moderate (nitro susceptibility) High (methylsulfonyl)

Research Findings and Trends

  • Bioactivity : Nitro-substituted benzo[d]thiazoles (e.g., target compound) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to nitro’s electron-withdrawing effects enhancing π-stacking in ATP-binding pockets. In contrast, methylsulfonyl-substituted analogues () show stronger binding to sulfonamide-sensitive targets like carbonic anhydrases .
  • Toxicity : Nitro groups may confer higher cytotoxicity via redox cycling, whereas methylsulfonyl groups reduce reactive metabolite formation.
  • Synthetic Accessibility : The target compound’s ethyl and nitro groups require careful regioselective synthesis, while the analogue’s methoxyethyl and methylsulfonyl substituents demand orthogonal protection-deprotection strategies.

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